1-Bromo-2-(1-chloroethyl)-4-fluorobenzene, also known as 1-bromo-2-chloro-4-fluorobenzene, is an organic compound characterized by its halogenated aromatic structure. This compound is notable for its potential applications in various fields, particularly in synthetic chemistry and herbicide development. The compound's molecular formula is and it has a molecular weight of approximately 209.45 g/mol.
This compound falls under the category of halogenated hydrocarbons, specifically aryl halides. It is synthesized through specific chemical reactions involving diazotization and bromination processes. The compound has been studied for its utility as an intermediate in the synthesis of herbicides and other agrochemicals, making it significant in agricultural chemistry.
The synthesis of 1-bromo-2-chloro-4-fluorobenzene typically involves the following steps:
The reaction conditions are critical for successful synthesis:
The molecular structure of 1-bromo-2-chloro-4-fluorobenzene can be represented using its InChI key: FPNVMCMDWZNTEU-UHFFFAOYSA-N
. The structural formula indicates that the compound consists of a benzene ring substituted with one bromine atom, one chlorine atom, and one fluorine atom at specific positions.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 209.45 g/mol |
InChI | InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H |
Appearance | Colorless to light yellow liquid |
Flash Point | 73 °C |
1-Bromo-2-chloro-4-fluorobenzene can participate in various chemical reactions typical for aryl halides:
The mechanism of action for reactions involving 1-bromo-2-chloro-4-fluorobenzene typically follows these pathways:
1-Bromo-2-chloro-4-fluorobenzene has significant applications in scientific research and industry:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1